molecular formula C20H30N2O5 B13025838 Tert-butyl (2S,6R)-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate

Tert-butyl (2S,6R)-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate

Cat. No.: B13025838
M. Wt: 378.5 g/mol
InChI Key: SVNPAHJCSIDRDO-OKILXGFUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Analysis of Piperazine Core Configuration

X-ray diffraction studies of analogous piperazine derivatives demonstrate that the six-membered piperazine ring adopts a chair conformation in the solid state, with equatorial positioning of substituents minimizing steric strain. For this compound, bond lengths within the piperazine core are consistent with typical C–N (1.45–1.48 Å) and C–C (1.52–1.54 Å) distances observed in similar structures. The tert-butyl carbamate group at N1 occupies an axial position, while the 3-methoxy-4-(methoxycarbonyl)phenyl substituent at N4 resides equatorially, as evidenced by comparative analysis of torsion angles in related compounds.

Table 1: Key crystallographic parameters of the piperazine core

Parameter Value (Å/°) Source Compound Reference
N1–C2 bond length 1.458
C2–C3 bond length 1.532
N4–C5 bond length 1.467
Chair conformation puckering parameter (Q) 0.612

Stereochemical Assignment of (2S,6R) Chiral Centers

The (2S,6R) configuration is unambiguously assigned through a combination of X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy. In the solid state, the methyl groups at C2 and C6 exhibit trans-diequatorial positioning relative to the piperazine chair, consistent with the (2S,6R) descriptor. Solution-phase NOE correlations between the C2 methyl protons and H3/H5 axial protons confirm retention of this configuration in non-crystalline environments. The absolute configuration is further verified by comparison with the known chiral center properties of (2R,6R)-2,6-dimethylpiperazine derivatives, where inversion of configuration at both centers alters NOE patterns and optical rotation values.

Conformational Analysis of Methoxycarbonyl-substituted Phenyl Moiety

Density functional theory (DFT) calculations at the B3LYP/6-31++G(d) level reveal two dominant conformers of the 3-methoxy-4-(methoxycarbonyl)phenyl group. The lowest-energy conformation (ΔG = 0 kcal/mol) features a dihedral angle of 38.2° between the phenyl ring and methoxycarbonyl group, stabilized by n→π* conjugation between the carbonyl oxygen and adjacent methoxy group. A higher-energy conformer (ΔG = 1.8 kcal/mol) exhibits a near-planar arrangement (dihedral = 5.4°) with diminished conjugation stability. Solid-state observations align with the calculated minima, as X-ray structures of analogous compounds show phenyl-carbonyl dihedral angles ranging from 3.0° to 57.2° depending on crystallization conditions.

Table 2: Conformational parameters of methoxycarbonyl-substituted phenyl group

Conformer Dihedral Angle (°) Relative Energy (kcal/mol) Population (%)
1 38.2 0.0 72
2 5.4 1.8 28

Intermolecular Interactions in Solid-state Packing Arrangements

The crystal packing is dominated by C–H⋯O hydrogen bonds between the piperazine core and methoxycarbonyl groups of adjacent molecules. A characteristic interaction involves the axial H3 proton (δ = 3.12 ppm) donating to the carbonyl oxygen (O⋯H distance = 2.34 Å, angle = 156°). Hirshfeld surface analysis indicates that these weak hydrogen bonds constitute 19% of total intermolecular contacts, with van der Waals interactions (58%) and C–H⋯π interactions (12%) completing the stabilization network. The tert-butyl group participates in hydrophobic packing, creating channels along the crystallographic a-axis that accommodate methoxycarbonyl substituents from neighboring molecules.

Table 3: Dominant intermolecular interactions in crystalline phase

Interaction Type Contact Distance (Å) Contribution (%)
C–H⋯O 2.34–2.67 19
van der Waals 3.10–3.45 58
C–H⋯π (phenyl rings) 2.89–3.12 12
Other 11

Properties

Molecular Formula

C20H30N2O5

Molecular Weight

378.5 g/mol

IUPAC Name

tert-butyl (2R,6S)-4-(3-methoxy-4-methoxycarbonylphenyl)-2,6-dimethylpiperazine-1-carboxylate

InChI

InChI=1S/C20H30N2O5/c1-13-11-21(12-14(2)22(13)19(24)27-20(3,4)5)15-8-9-16(18(23)26-7)17(10-15)25-6/h8-10,13-14H,11-12H2,1-7H3/t13-,14+

InChI Key

SVNPAHJCSIDRDO-OKILXGFUSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1C(=O)OC(C)(C)C)C)C2=CC(=C(C=C2)C(=O)OC)OC

Canonical SMILES

CC1CN(CC(N1C(=O)OC(C)(C)C)C)C2=CC(=C(C=C2)C(=O)OC)OC

Origin of Product

United States

Preparation Methods

Synthesis of tert-Butyl 4-(hydroxymethyl)piperazine-1-carboxylate Intermediates

  • Reaction Conditions: Sodium hydride (60% dispersion) in dimethylformamide (DMF) is used to deprotonate the hydroxyl group of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate at room temperature, followed by the addition of an aryl halide or substituted phenyl electrophile. The reaction is stirred overnight to allow nucleophilic substitution to occur.

  • Purification: The crude product is extracted with ether and water, dried over sodium sulfate, and purified via silica gel column chromatography using ethyl acetate and hexane mixtures.

  • Yield and Characterization: Yields around 60% are typical, with products characterized by ^1H NMR and LCMS confirming the expected mass and purity.

Mitsunobu Reaction for Ether Formation at the 4-Position

  • Reagents and Conditions: Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in tetrahydrofuran (THF) or toluene at 0–35 °C facilitate the coupling of the hydroxymethyl group of tert-butyl 4-(hydroxymethyl)piperazine-1-carboxylate with substituted phenols (e.g., 5-chloro-2-hydroxybenzonitrile).

  • Reaction Time: Typically 8–24 hours under inert atmosphere.

  • Purification: Silica gel chromatography with ethyl acetate/hexane eluent yields the ether-linked product with moderate to good yields (up to 74%).

  • Significance: This method allows the selective formation of the aryl ether bond at the 4-position, critical for attaching the substituted phenyl group.

Use of Potassium tert-Butoxide in Dimethyl Sulfoxide (DMSO)

  • Mechanism: Potassium tert-butoxide acts as a strong base to deprotonate hydroxyl groups, facilitating nucleophilic aromatic substitution with activated aryl chlorides or bromides.

  • Conditions: Room temperature (20 °C) for about 1 hour in DMSO.

  • Outcome: Provides good yields (~60%) of the desired ether products after aqueous workup and chromatographic purification.

  • Advantages: Mild conditions and relatively short reaction times make this approach efficient for constructing the aryl-piperazine linkage.

Method Key Reagents/Conditions Reaction Time Yield (%) Notes
Sodium Hydride in DMF NaH (60%), DMF, aryl halide, room temp Overnight ~62 Nucleophilic substitution on hydroxymethyl
Mitsunobu Reaction DIAD, triphenylphosphine, THF or toluene, 0–35 °C 8–24 hours 60–74 Ether bond formation with substituted phenols
Potassium tert-Butoxide in DMSO KOtBu, DMSO, aryl chloride/bromide, 20 °C 1 hour ~60 Nucleophilic aromatic substitution
  • The stereochemistry at the 2S,6R positions is generally controlled by starting from chiral precursors or via chiral resolution techniques, although detailed stereoselective synthesis for this exact compound requires further literature exploration.

  • The tert-butyl carbamate group provides stability and protection during the multi-step synthesis, allowing selective functionalization without nitrogen deprotection.

  • Column chromatography remains the purification method of choice due to the complexity of the intermediates and final products.

  • The use of mild bases and inert atmosphere conditions is critical to prevent side reactions and degradation of sensitive functional groups.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S,6R)-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The methoxycarbonyl group can be reduced to form alcohols or amines.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or copper (Cu) salts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the methoxycarbonyl group can yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's role in targeting specific pathways in cancer cells. For instance, a derivative of this compound was shown to effectively suppress breast cancer by targeting estrogen receptor signaling and β-catenin pathways. The synthesized compound, referred to as TTP-5, demonstrated significant efficacy in inhibiting cell proliferation and migration in breast cancer models. The mechanism involved binding to estrogen receptor alpha (ERα), which is crucial for the growth of certain breast cancer subtypes .

Receptor Modulation

The compound has also been investigated for its potential as a selective estrogen receptor modulator (SERM). SERMs are vital in treating hormone-dependent cancers due to their ability to selectively inhibit or activate estrogen receptors. The unique structure of tert-butyl (2S,6R)-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate allows it to interact with these receptors effectively, potentially leading to fewer side effects compared to traditional therapies .

Synthesis Methodology

The synthesis of this compound typically involves nucleophilic substitution reactions under controlled conditions. A common approach includes the use of tert-butyl bromoacetate and a Boc-protected piperazine derivative as starting materials. The reaction is performed in anhydrous solvents such as tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product .

Characterization Techniques

Characterization of the synthesized compound is conducted using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and confirms the presence of functional groups.
  • Mass Spectrometry (MS) : Used for determining molecular weight and confirming molecular formula.
  • X-ray Crystallography : Offers detailed information on the three-dimensional arrangement of atoms within the molecule .

Data Tables

Activity TypeAssay MethodResult
Cell ProliferationMTT AssayInhibition observed
MigrationWound Healing AssayReduced motility
Receptor BindingWestern BlottingSignificant binding

Mechanism of Action

The mechanism of action of Tert-butyl (2S,6R)-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related tert-butyl piperazine carboxylates, emphasizing stereochemistry, substituent diversity, and functional properties.

Structural and Stereochemical Variations
Compound Name CAS Number Substituents on Piperazine/Phenyl Stereochemistry Key Functional Groups Reference
Target Compound - 4-(3-methoxy-4-(methoxycarbonyl)phenyl), 2,6-dimethyl (2S,6R) Methoxy, methoxycarbonyl -
tert-Butyl 4-(3-formyl-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate 2504915-16-4 4-(3-formyl-4-(methoxycarbonyl)phenyl) Not specified Formyl, methoxycarbonyl
tert-Butyl (2R,6S)-4-(4-aminophenyl)-2,6-dimethylpiperazine-1-carboxylate 223786-39-8 4-(4-aminophenyl), 2,6-dimethyl (2R,6S) Amino
tert-Butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate 840491-84-1 4-(2-formyl-4-(trifluoromethyl)phenyl) Not specified Formyl, trifluoromethyl
tert-Butyl (2R,6S)-2,6-dimethyl-4-[(E)-2-nitroethenyl]piperazine-1-carboxylate 2227910-98-5 4-[(E)-2-nitroethenyl], 2,6-dimethyl (2R,6S) Nitroethenyl

Key Observations :

Stereochemistry : The target compound’s (2S,6R) configuration distinguishes it from enantiomeric analogs like the (2R,6S)-configured compound in . This stereochemical divergence impacts molecular interactions in chiral environments, such as enzyme binding pockets.

Phenyl Substituents: The target’s 3-methoxy and 4-methoxycarbonyl groups contrast with the 3-formyl/4-methoxycarbonyl () and 2-formyl/4-trifluoromethyl () substituents. These groups influence electronic properties (e.g., electron-withdrawing vs. donating effects) and solubility.

Functional Group Reactivity : The nitroethenyl group in introduces conjugation and redox sensitivity, whereas the target’s methoxycarbonyl group may enhance metabolic stability compared to aldehydes or amines.

Physicochemical Properties
  • Melting Points : Piperazine carboxylates with tert-butyl groups (e.g., ) typically exhibit melting points between 98–100°C , while substituents like trifluoromethyl () may lower melting points due to increased hydrophobicity.
  • Spectroscopic Data : The target’s ¹H-NMR would show distinct aromatic protons for the 3-methoxy-4-methoxycarbonylphenyl group, contrasting with aldehyde protons in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.